molecular formula C18H15BrN2O3 B2460667 (5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034392-06-6

(5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2460667
CAS No.: 2034392-06-6
M. Wt: 387.233
InChI Key: JXKKDTNDHKFRML-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a furan ring substituted with a bromine atom, a quinoline moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds. Bromination at the 5-position is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Quinoline Derivative Synthesis: The quinoline moiety is often synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced through the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.

    Coupling Reactions: The final step involves coupling the brominated furan with the quinoline and pyrrolidine derivatives. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The quinoline moiety can be reduced to tetrahydroquinoline under hydrogenation conditions.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) are typical.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents are used.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound is studied for its potential biological activities. The presence of the quinoline moiety suggests possible applications in the development of antimalarial or antibacterial agents, as quinoline derivatives are known for such activities.

Medicine

Research into this compound includes its potential use as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors. The quinoline moiety may inhibit enzymes involved in DNA replication or repair, while the furan and pyrrolidine rings could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    (5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene group.

    (5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propane: Similar structure but with a propyl group instead of a methylene group.

Uniqueness

The unique combination of the furan, quinoline, and pyrrolidine rings in (5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone provides distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple disciplines

Properties

IUPAC Name

(5-bromofuran-2-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c19-16-7-6-15(24-16)18(22)21-10-9-13(11-21)23-17-8-5-12-3-1-2-4-14(12)20-17/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKKDTNDHKFRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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